

# Spectroscopic Data for 2-Amino-5-methoxypyrimidine: A Technical Guide

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## Compound of Interest

Compound Name: 2-Amino-5-methoxypyrimidine

Cat. No.: B019462

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This technical guide provides a detailed analysis of the spectroscopic data for **2-Amino-5-methoxypyrimidine** (CAS: 13418-77-4), a key building block in medicinal chemistry and drug development. The following sections offer an in-depth look at its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and expert interpretation. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this compound.

## Molecular Structure and Properties

**2-Amino-5-methoxypyrimidine** is a substituted pyrimidine with the molecular formula C<sub>5</sub>H<sub>7</sub>N<sub>3</sub>O and a molecular weight of 125.13 g/mol .<sup>[1]</sup><sup>[2]</sup> Its structure, featuring an amino group and a methoxy group on the pyrimidine ring, makes it a valuable intermediate in the synthesis of various biologically active molecules.

Caption: <sup>1</sup>H NMR assignments for **2-Amino-5-methoxypyrimidine**.

## <sup>13</sup>C NMR Spectroscopy

While experimental <sup>13</sup>C NMR data for **2-Amino-5-methoxypyrimidine** is not readily available in the public domain, the expected chemical shifts can be predicted based on the electronic environment of each carbon atom.

Table 2: Predicted <sup>13</sup>C NMR Chemical Shifts for **2-Amino-5-methoxypyrimidine**

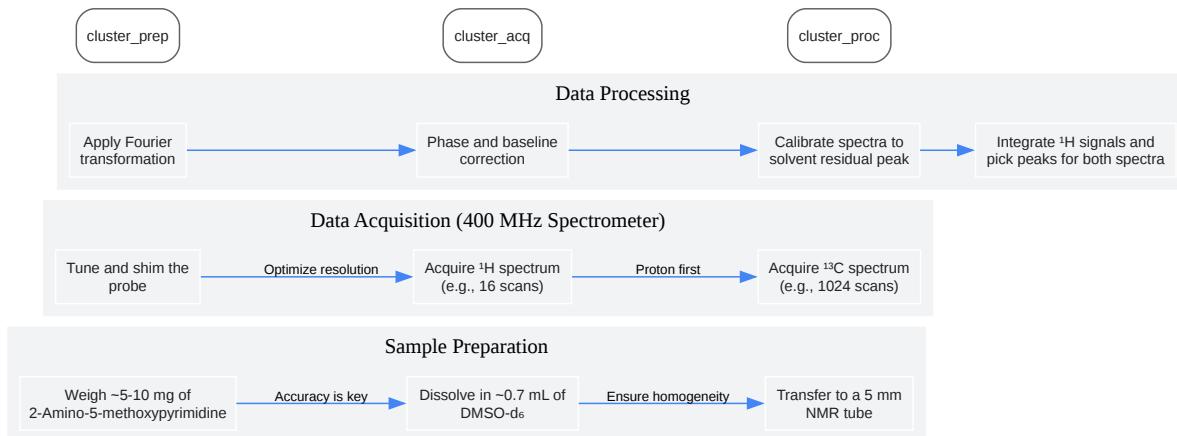
Predicted Chemical Shift ( $\delta$ ) ppm	Carbon Assignment
~163	C2
~158	C4, C6
~145	C5
~55	-OCH <sub>3</sub>

#### Rationale for Predictions:

- C2: This carbon is attached to two electronegative nitrogen atoms and the amino group, leading to a significant downfield shift, predicted to be around 163 ppm.
- C4 and C6: These carbons are equivalent and are adjacent to ring nitrogens, placing them in the aromatic region, expected around 158 ppm.
- C5: This carbon is attached to the methoxy group and is part of the aromatic system, with an expected chemical shift of approximately 145 ppm.
- -OCH<sub>3</sub>: The carbon of the methoxy group is aliphatic and attached to an oxygen atom, typically appearing around 55 ppm.

## Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standard procedure for acquiring high-quality NMR spectra for **2-Amino-5-methoxypyrimidine**.

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Caption: Standard workflow for NMR data acquisition and processing.

## Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. While an experimental spectrum for **2-Amino-5-methoxypyrimidine** is not readily available, the expected characteristic absorption bands are detailed below.

Table 3: Expected IR Absorption Bands for **2-Amino-5-methoxypyrimidine**

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
3400-3200	N-H stretching (asymmetric and symmetric)	Primary Amine (-NH <sub>2</sub> )
3100-3000	C-H stretching	Aromatic (pyrimidine ring)
2950-2850	C-H stretching	Aliphatic (-OCH <sub>3</sub> )
1650-1550	C=N and C=C stretching	Pyrimidine ring
1250-1200	C-O stretching (asymmetric)	Aryl ether (-OCH <sub>3</sub> )
1050-1000	C-O stretching (symmetric)	Aryl ether (-OCH <sub>3</sub> )

#### Expert Insights:

The IR spectrum is expected to be dominated by strong N-H stretching bands from the primary amine. The aromatic C-H stretches will likely be of weaker intensity. A key diagnostic feature will be the strong C-O stretching bands of the aryl ether, which confirm the presence of the methoxy group. The pyrimidine ring vibrations will appear in the fingerprint region.

## Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

- Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent such as isopropanol.
- Background Scan: Record a background spectrum of the empty ATR accessory. This is crucial for obtaining a clean spectrum of the sample.
- Sample Application: Place a small amount of solid **2-Amino-5-methoxypyrimidine** powder onto the ATR crystal.
- Apply Pressure: Use the ATR's pressure arm to ensure good contact between the sample and the crystal.

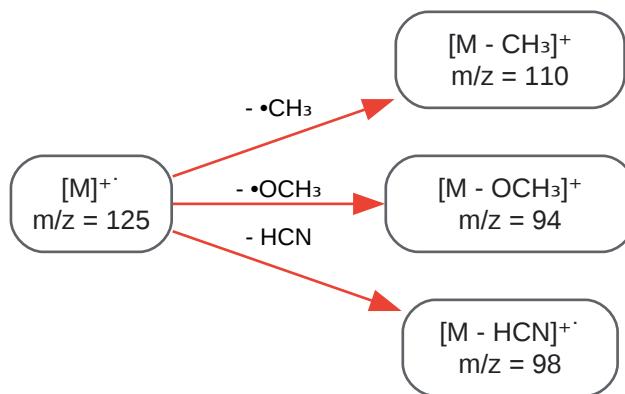
- Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of  $4 \text{ cm}^{-1}$ .
- Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Expected Mass Spectrum:

- Molecular Ion ( $M^+$ ): For **2-Amino-5-methoxypyrimidine** ( $C_5H_7N_3O$ ), the exact mass is 125.0589 g/mol. In a typical electron ionization (EI) mass spectrum, a prominent molecular ion peak would be expected at an  $m/z$  of 125.
- Fragmentation Pattern: The molecule is expected to undergo characteristic fragmentation upon ionization.



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Caption: Plausible fragmentation pathway for **2-Amino-5-methoxypyrimidine** in MS.

Plausible Fragmentation Pathways:

- Loss of a methyl radical ( $\cdot\text{CH}_3$ ): Cleavage of the O- $\text{CH}_3$  bond would result in a fragment ion at  $m/z$  110.

- Loss of a methoxy radical ( $\bullet\text{OCH}_3$ ): Cleavage of the C-O bond would lead to a fragment at m/z 94.
- Loss of hydrogen cyanide (HCN): A common fragmentation pathway for pyrimidine rings involves the elimination of HCN, which would produce a fragment ion at m/z 98.

## Experimental Protocol for MS Data Acquisition (EI-GC/MS)

Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC/MS) is a standard method for the analysis of volatile and semi-volatile small molecules.

- Sample Preparation: Prepare a dilute solution of **2-Amino-5-methoxypyrimidine** in a volatile solvent like dichloromethane or methanol (e.g., 1 mg/mL).
- GC Separation: Inject a small volume (e.g., 1  $\mu\text{L}$ ) of the solution into the GC. The compound will be separated from any impurities on the GC column. A typical temperature program would be to hold at 50°C for 1 minute, then ramp to 250°C at 10°C/min.
- Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV) to generate the molecular ion and fragment ions.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: The separated ions are detected, and a mass spectrum is generated.

## Conclusion

This guide provides a comprehensive overview of the key spectroscopic data for **2-Amino-5-methoxypyrimidine**. The combination of experimental  $^1\text{H}$  NMR data and well-founded predictions for  $^{13}\text{C}$  NMR, IR, and MS, along with detailed, field-proven protocols, offers a robust framework for the structural characterization of this important chemical entity. These data and methodologies are critical for ensuring the identity and purity of **2-Amino-5-methoxypyrimidine** in research and development settings.

## References

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## Sources

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